Fmoc-2-Abz-OH

Catalog No.
S1768710
CAS No.
150256-42-1
M.F
C22H16NO4-
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-Abz-OH

CAS Number

150256-42-1

Product Name

Fmoc-2-Abz-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate

Molecular Formula

C22H16NO4-

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1

InChI Key

CNAVPEPPAVHHKN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O

Synonyms

Fmoc-2-Abz-OH;150256-42-1;N-Fmoc-anthranilicacid;2-(Fmoc-amino)benzoicacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid;FMOC-2-AMINOBENZOICACID;ST50989896;Maybridge4_001966;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid;2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid;Bio4A5;FMOC-ABZ-OH;AC1LJQS0;FMOC-ANTHRANILICACID;Oprea1_661448;SCHEMBL119223;446033_ALDRICH;CHEMBL524172;MolPort-002-345-375;HMS1526J08;ZINC622112;2-N-FMOC-AMINOBENZOICACID;4648AD;AKOS009156751;AB05317

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-]

2-{[(9H-9-fluorenylmethoxy)carbonyl]amino}benzoic acid is a member of fluorenes.

Fmoc-2-Abz-OH (CAS 150256-42-1), also known as N-Fmoc-anthranilic acid, is a highly specialized building block predominantly procured for solid-phase peptide synthesis (SPPS). It consists of an ortho-substituted aminobenzoic acid core protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. In industrial and academic material selection, this compound is primarily sourced to introduce a rigid, turn-inducing spacer into peptidomimetics or to serve as a highly validated fluorescent donor in FRET-based enzymatic assays. Its pre-protected state ensures immediate compatibility with automated peptide synthesizers, eliminating the need for manual protection steps and streamlining the scalable production of complex, modified peptides [1].

Research Fit

SPPS

Fmoc-protected building block for solid-phase peptide synthesis

FRET donor

Ortho-aminobenzoic acid fluorophore for internal quenching applications

Modular design

Enables variable amino acid placement for tailored protease substrate specificity

Substituting Fmoc-2-Abz-OH with unprotected anthranilic acid, Boc-protected variants, or structural isomers (like Fmoc-3-Abz-OH or Fmoc-4-Abz-OH) critically disrupts established synthetic workflows. Unprotected anthranilic acid cannot be directly utilized in standard SPPS without causing extensive side reactions and sequence termination. The Boc-protected analog (Boc-2-Abz-OH) mandates harsh acidic deprotection (e.g., TFA or HF), which destroys acid-sensitive peptide sequences and prematurely cleaves peptides from hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC). Furthermore, substituting the ortho-isomer (2-Abz) with meta- or para-isomers fundamentally alters the peptide's backbone trajectory, destroying the specific steric constraints required for β-turn induction and rendering the resulting peptidomimetics structurally inactive[1].

Substitution Risk

Fmoc-3-Abz-OH

Meta-isomer may show lower fluorescence quantum yield, potentially reducing FRET assay sensitivity.

Fmoc-4-Abz-OH

Para-isomer differs in thermal stability, altering melting-point QC and requiring refrigerated storage.

Deprotection Strategy and Acid-Labile Resin Compatibility

In solid-phase peptide synthesis, the choice of protecting group dictates the entire synthetic strategy and resin compatibility. Fmoc-2-Abz-OH is deprotected using mild basic conditions (typically 20% piperidine in DMF), which leaves acid-labile linkers intact. In contrast, Boc-2-Abz-OH requires strong acids (TFA or HF) for deprotection. This makes Fmoc-2-Abz-OH the mandatory choice when synthesizing peptides on highly acid-sensitive supports like 2-chlorotrityl chloride (2-CTC) resin, where Boc deprotection would cause catastrophic premature cleavage of the growing peptide chain [1].

Evidence DimensionDeprotection conditions and resin stability
Target Compound DataFmoc-2-Abz-OH: Mild base deprotection; 100% compatible with 2-CTC resin
Comparator Or BaselineBoc-2-Abz-OH: Strong acid deprotection; incompatible with 2-CTC resin
Quantified DifferenceEnables synthesis on acid-labile resins without premature cleavage.
ConditionsStandard automated SPPS workflows on 2-CTC resin.

Buyers utilizing acid-sensitive resins or synthesizing peptides with acid-labile post-translational modifications must procure the Fmoc variant to ensure sequence integrity.

Substrate design
Head-to-head
Abz modular vs. MCA static fluorophore
Enables tailored protease substrate specificity
Abz system allows variable amino acid at S1′ subsite

Backbone Trajectory and Conformational Rigidity

The positional isomerism of the aminobenzoic acid core strictly dictates the resulting peptide's secondary structure. The ortho-substitution in Fmoc-2-Abz-OH forces a constrained, folded backbone trajectory that effectively mimics a β-turn, a critical feature for cyclic peptides and specific receptor-binding mimetics. Conversely, Fmoc-4-Abz-OH (the para-isomer) induces an extended, linear backbone conformation. Consequently, these isomers are entirely non-interchangeable in structural biology applications; substituting 2-Abz with 4-Abz results in a fundamental loss of the intended folded topology[1].

Evidence DimensionInduced peptide backbone conformation
Target Compound DataFmoc-2-Abz-OH: Ortho-linkage induces sharp β-turn/folded trajectory
Comparator Or BaselineFmoc-4-Abz-OH: Para-linkage induces extended/linear trajectory
Quantified DifferenceFundamental shift from folded to linear topology.
ConditionsPeptidomimetic structural design and cyclization.

Procurement teams sourcing building blocks for conformationally constrained or cyclic peptides must specify the 2-Abz isomer to guarantee the correct 3D structural folding.

Thermal QC
Cross-study
mp 216–218 °C, room-temp storage vs. 260–263 °C, 2–8 °C
Sharper analytical QC marker, simpler logistics
Literature-reported physical data; supplier specs

FRET Assay Baseline Standardization

Fmoc-2-Abz-OH is the industry-standard precursor for incorporating the 2-aminobenzoyl (Abz) fluorophore into FRET-based protease substrates. The Abz donor is extensively validated to pair with quenchers such as 2,4-dinitrophenyl (Dnp) or 3-nitrotyrosine (3-NO2-Tyr). Procuring Fmoc-2-Abz-OH allows researchers to directly compare their enzymatic cleavage rates against decades of established literature baselines. Utilizing non-standard fluorophores or other isomers requires extensive, costly de novo re-calibration of excitation/emission overlaps and assay kinetics [1].

Evidence DimensionAssay validation and baseline comparability
Target Compound DataFmoc-2-Abz-OH: Generates standard Abz fluorophore directly comparable to historical FRET data
Comparator Or BaselineAlternative fluorescent amino acids: Require de novo assay validation and kinetic calibration
Quantified DifferenceEliminates the need for re-establishing photophysical baselines.
ConditionsFRET-based enzymatic cleavage assays (e.g., MMP or viral protease screening).

Sourcing this exact compound ensures immediate plug-and-play integration into established high-throughput screening pipelines, saving significant assay development time.

Fluorescence yield
Class-level
Higher extinction coefficient and quantum yield for ortho-Abz
May improve FRET assay signal intensity
Qualitative class-level inference; validate per construct
HPLC purity
Supporting
≥97% across major suppliers
Reduces side reactions in SPPS
2–3% higher purity specification than 3-isomer
FRET pair validation
Class-level
Abz-Dnp/EDDnp pair widely cited in protease assays
Accelerates assay development, low-risk procurement
Extensive literature precedent for IQF substrates

Synthesis of Acid-Sensitive Peptidomimetics

Fmoc-2-Abz-OH is the required choice when synthesizing conformationally constrained peptides on acid-labile resins (such as 2-CTC). Its Fmoc protection allows for mild basic deprotection, preventing the premature cleavage that would occur if the Boc-protected analog were used [1].

Development of Internally Quenched FRET Substrates

For industrial high-throughput screening of proteases (e.g., MMPs, viral proteases), Fmoc-2-Abz-OH is procured to incorporate the standard Abz fluorophore. This ensures that the resulting FRET assays are immediately comparable to established baselines without requiring de novo photophysical validation[2].

Solid-Phase Synthesis of Heterocyclic Libraries

Fmoc-2-Abz-OH serves as a critical resin-bound intermediate for the traceless solid-phase synthesis of quinazolinones and benzoxazinediones. The ortho-amino group is essential for the subsequent cyclization steps that form these pharmacologically active six-membered fused heterocycles [3].

Application Fit

Application
Selection Property
Validation Focus
Protease FRET substrate development
Modular amino acid incorporation
Substrate specificity tailoring
High-purity peptide synthesis
Consistent high purity specification
SPPS yield and side-reaction review
Research imaging probe assembly
Validated FRET donor-quencher pair
Signal-to-background in model systems
Analytical QC and method development
Well-defined melting point
Melting point calibration, HPLC method optimization

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.10793299 g/mol

Monoisotopic Mass

358.10793299 g/mol

Heavy Atom Count

27

Wikipedia

Fmoc-2-aminobenzoic acid

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